2-(4-ethoxy-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide
Overview
Description
2-(4-ethoxy-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure suggests it could interact with biological systems in unique ways, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxy-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide likely involves multiple steps, including the formation of intermediate compounds. Typical synthetic routes may include:
Step 1: Formation of the aniline derivative through a reaction between 4-ethoxyaniline and methylsulfonyl chloride under basic conditions.
Step 2: Coupling of the aniline derivative with 4-phenylmethoxyphenylacetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Step 3: Purification of the final product through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis process, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxy-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide may undergo various chemical reactions, including:
Oxidation: The compound could be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
2-(4-ethoxy-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide could have several scientific research applications:
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a probe to study biological pathways or as a ligand in receptor binding studies.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action for 2-(4-ethoxy-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors.
Pathway Modulation: Influencing signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-ethoxyanilino)-N-(4-phenylmethoxyphenyl)acetamide
- 2-(4-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide
- 2-(4-ethoxy-N-methylsulfonylanilino)-N-(4-methoxyphenyl)acetamide
Uniqueness
2-(4-ethoxy-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide may be unique due to its specific combination of functional groups, which could confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-3-30-22-15-11-21(12-16-22)26(32(2,28)29)17-24(27)25-20-9-13-23(14-10-20)31-18-19-7-5-4-6-8-19/h4-16H,3,17-18H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWJCYNGRHOUFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361783 | |
Record name | 2-(4-ethoxy-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6435-90-1 | |
Record name | 2-(4-ethoxy-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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